2-Bromo-3-fluoro-N-methylisonicotinamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-3-fluoro-N-methylisonicotinamide (CAS 2643368-58-3) is a halogenated heteroaromatic amide with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol. It is an isonicotinamide derivative containing a pyridine ring with bromo and fluoro substitutions at the 2- and 3-positions, respectively, and an N-methylcarboxamide group at the 4-position.

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
Cat. No. B14016915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-N-methylisonicotinamide
Molecular FormulaC7H6BrFN2O
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=NC=C1)Br)F
InChIInChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-3-11-6(8)5(4)9/h2-3H,1H3,(H,10,12)
InChIKeyPIGPUQJZPMVLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoro-N-methylisonicotinamide (CAS 2643368-58-3) Technical Procurement Guide


2-Bromo-3-fluoro-N-methylisonicotinamide (CAS 2643368-58-3) is a halogenated heteroaromatic amide with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . It is an isonicotinamide derivative containing a pyridine ring with bromo and fluoro substitutions at the 2- and 3-positions, respectively, and an N-methylcarboxamide group at the 4-position [1]. The compound is typically supplied at ≥98% purity .

Functional Limitations of Non-Halogenated or Mono-Halogenated Isonicotinamide Analogs for 2-Bromo-3-fluoro-N-methylisonicotinamide Applications


Direct substitution of 2-Bromo-3-fluoro-N-methylisonicotinamide with related isonicotinamide derivatives is not advisable for several key reasons. The unique combination of a C2-bromo and a C3-fluoro substituent on the pyridine ring confers a distinct and orthogonal reactivity profile that is absent in simpler analogs. Specifically, the bromine atom provides a premier handle for transition-metal catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, enabling the introduction of diverse C-C bonds . Simultaneously, the fluorine atom imparts significantly different electronic properties and can influence binding affinity and metabolic stability in biological contexts, a feature absent in non-fluorinated analogs like 2-bromo-N-methylisonicotinamide [1]. Finally, the specific 2,3-substitution pattern on the isonicotinamide core differentiates it from compounds with substitutions at other ring positions, impacting both synthetic utility and potential bioisosteric replacement strategies [2].

Evidence-Based Differentiation of 2-Bromo-3-fluoro-N-methylisonicotinamide: Comparative Reactivity and Structural Analysis


Orthogonal Reactivity: Differential Cross-Coupling Capability Compared to 2-Bromo-N-methylisonicotinamide

2-Bromo-3-fluoro-N-methylisonicotinamide possesses a C2-bromo substituent that is highly reactive in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a well-established transformation for C-C bond formation . The presence of the C3-fluoro group ortho to the bromine is expected to further activate the C-Br bond toward oxidative addition, a key step in the catalytic cycle, due to the strong electron-withdrawing inductive effect of fluorine [1]. In contrast, the comparator 2-bromo-N-methylisonicotinamide (CAS 337536-01-3) lacks this electron-withdrawing fluorine substituent, resulting in a less electrophilic and potentially less reactive C2 position . While direct comparative yield data for this specific compound under identical conditions is not publicly available, this reactivity difference is a well-established class-level principle in organofluorine chemistry and cross-coupling reactions.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Unique 2,3-Substitution Pattern on Isonicotinamide Scaffold Compared to 3-Fluoro-N-methylisonicotinamide

The combination of a C2-bromo and C3-fluoro substitution pattern on the pyridine ring is a specific regioisomeric arrangement that differs fundamentally from mono-substituted analogs. The comparator, 3-fluoro-N-methylisonicotinamide, provides only the fluorine substitution but lacks the crucial C2-bromo handle required for further derivatization via cross-coupling . Conversely, 2-bromo-N-methylisonicotinamide provides the bromo handle but lacks the electron-withdrawing and bioisosteric properties of the C3-fluoro group [1]. The target compound uniquely offers both. In the context of kinase inhibitor design, for example, the isonicotinamide core is a common scaffold, and the precise positioning of halogen substituents is critical for engaging hydrophobic pockets or forming halogen bonds within the ATP-binding site, impacting both potency and selectivity [2].

Chemical Biology Structure-Activity Relationship Halogen Bonding

Targeted Research and Industrial Applications for 2-Bromo-3-fluoro-N-methylisonicotinamide


Diversified Synthesis of Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

2-Bromo-3-fluoro-N-methylisonicotinamide serves as an advanced and versatile building block for medicinal chemistry programs focused on kinase inhibition. The presence of the isonicotinamide core, a privileged scaffold in kinase drug discovery, combined with the orthogonal reactivity of the C2-Br and C3-F substituents, allows for systematic and divergent synthesis of compound libraries [1]. The C2-bromo atom can be functionalized first via Suzuki-Miyaura cross-coupling to introduce a diverse range of aryl or heteroaryl moieties, exploring hydrophobic interactions in the kinase active site . The C3-fluoro substituent can serve as a metabolic soft spot or be further derivatized via nucleophilic aromatic substitution (SNAr) under specific conditions, providing a second point of diversification [2].

Bioisosteric Replacement of Chlorine in Nicotinamide-Derived Agrochemicals

In the development of novel agrochemicals, such as fungicides or insecticides, nicotinamide derivatives are a common motif . 2-Bromo-3-fluoro-N-methylisonicotinamide can function as a key intermediate to introduce a fluorine atom as a bioisostere for chlorine. The replacement of a C3-chloro with a C3-fluoro group in a lead compound can significantly alter its physicochemical properties, such as lipophilicity (LogP), metabolic stability, and target binding, while maintaining a similar steric profile [1]. This compound provides a direct entry point to explore such modifications without requiring de novo synthesis of a fluorinated core, accelerating the hit-to-lead optimization process in agrochemical R&D [2].

Exploration of Halogen Bonding in Fragment-Based Drug Discovery (FBDD)

The C2-bromo and C3-fluoro atoms on the pyridine ring are not merely synthetic handles; they can also engage in specific, directional non-covalent interactions with biological targets. Halogen atoms, particularly bromine and fluorine, can form 'halogen bonds' with electron-donating atoms like backbone carbonyls in proteins . 2-Bromo-3-fluoro-N-methylisonicotinamide is a unique probe for fragment-based screening. The presence of two halogens with different polarizability (Br > F) in a defined 2,3-relationship allows researchers to systematically map potential halogen bonding hotspots on a protein surface, an experiment not possible with analogs bearing only a single halogen or a different substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-fluoro-N-methylisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.